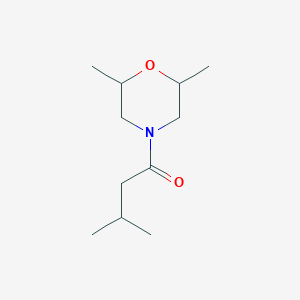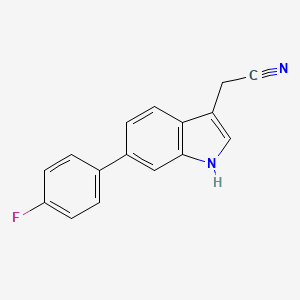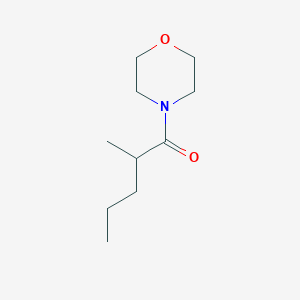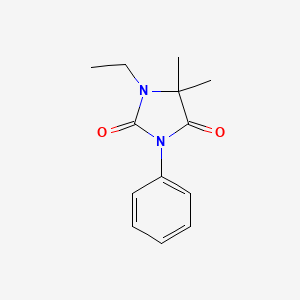
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone.
Wirkmechanismus
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one also acts as a serotonin receptor agonist, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been found to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, euphoria, and sociability. 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been found to have a high potential for abuse and addiction, and its use has been associated with adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has several advantages and limitations for lab experiments. Its psychoactive effects make it a useful tool for investigating the central nervous system, cardiovascular system, and respiratory system. However, its potential for abuse and addiction makes it difficult to use in long-term studies. Additionally, the synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one is not a straightforward process and requires specialized equipment and knowledge.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one. One area of research is the investigation of its potential as a treatment for depression and anxiety. Another area of research is the investigation of its effects on the cardiovascular system and respiratory system. Additionally, the development of new synthesis methods for 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one may lead to the discovery of new cathinones with unique properties. Further research is needed to fully understand the effects of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one on the body and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been studied extensively in the scientific community and has been found to have a range of biochemical and physiological effects on the body. Its use has been associated with adverse effects such as anxiety, paranoia, and psychosis, and its potential for abuse and addiction makes it difficult to use in long-term studies. Further research is needed to fully understand the effects of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one on the body and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one involves the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under controlled conditions and requires expertise in organic chemistry. The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one is not a straightforward process and requires specialized equipment and knowledge.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been studied extensively in the scientific community due to its psychoactive effects. It has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone. 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been used in research studies to investigate its effects on the central nervous system, cardiovascular system, and respiratory system. It has also been used in studies to investigate its potential as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)5-11(13)12-6-9(3)14-10(4)7-12/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIDFNNXBAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)



![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)


![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)